molecular formula C23H16Cl2N2OS B3128409 N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide CAS No. 338957-23-6

N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide

Cat. No.: B3128409
CAS No.: 338957-23-6
M. Wt: 439.4 g/mol
InChI Key: ONIMIGROIDOSKL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS/c24-16-10-12-17(13-11-16)26-21(28)14-20-22(15-6-2-1-3-7-15)27-23(29-20)18-8-4-5-9-19(18)25/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIMIGROIDOSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
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N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Reactant of Route 3
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N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
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N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Reactant of Route 5
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N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Reactant of Route 6
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N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide

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